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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyquinoline

Cat. No.: B15070951

Disclaimer: Spectroscopic data for the requested compound, 2-Fluoro-6-methoxyquinoline, is
not readily available in public databases. This guide provides a comprehensive analysis of the
structurally related and commercially available compound, 6-Methoxyquinoline, as a reference
for researchers, scientists, and drug development professionals. All data, protocols, and
interpretations herein pertain to 6-Methoxyquinoline.

This technical guide presents a detailed overview of the spectroscopic data for 6-
methoxyquinoline, a key heterocyclic compound. The document covers its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into its
molecular structure and functional groups. Detailed experimental protocols are provided for
each analytical technique, ensuring reproducibility for researchers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 6-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 6-Methoxyquinoline
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
8.66 dd 4.2,1.7 1H H-2
8.00 d 9.2 1H H-4
7.89 d 8.3 1H H-8
7.35 dd 9.2,2.8 1H H-5
7.29 dd 8.3,4.2 1H H-3
7.05 d 2.8 1H H-7
3.92 S - 3H -OCHs

Table 2: 13C NMR Spectroscopic Data for 6-Methoxyquinoline

Chemical Shift (8) ppm Assighment
157.6 C-6
147.8 C-2
144.3 C-8a
135.2 C-4
130.3 C-8
122.1 C-5
121.5 C-3
121.3 C-4a
104.9 C-7
55.5 -OCHs

Infrared (IR) Spectroscopy Data
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Table 3: Key IR Absorption Bands for 6-Methoxyquinoline

Wavenumber (cm~?) Intensity Assignment

3050-3000 Medium C-H stretching (aromatic)
2950-2850 Medium C-H stretching (methyl)

1620, 1590, 1500 Strong C=C stretching (aromatic ring)
1240 Strong C-O-C stretching (asymmetric)
1030 Strong C-O-C stretching (symmetric)
870-810 Strong C-H bending (out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for 6-Methoxyquinoline

m/z Relative Intensity (%) Assighment

159 100 [M]* (Molecular lon)
144 60 [M-CHs]*

116 45 [M-CHs-COJ*

115 30 [M-CH3-HCNJ*

89 25 [C7Hs]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A Bruker Avance Il HD 400 MHz spectrometer equipped with a 5 mm BBO

probe was used for acquiring both *H and 3C NMR spectra.
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o Sample Preparation: Approximately 10-15 mg of 6-methoxyquinoline was dissolved in 0.6 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

¢ IH NMR Parameters:
o Pulse Program: zg30

Number of Scans: 16

o

[¢]

Relaxation Delay (d1): 1.0 s

[¢]

Acquisition Time (aq): 4.09 s

[e]

Spectral Width (sw): 20.5 ppm
o Temperature: 298 K
e 13C NMR Parameters:
o Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

[e]

o

Relaxation Delay (d1): 2.0 s

[¢]

Acquisition Time (aq): 1.36 s

[¢]

Spectral Width (sw): 240 ppm

[e]

Temperature: 298 K

o Data Processing: The collected Free Induction Decays (FIDs) were processed using
MestReNova software. Fourier transformation, phase correction, and baseline correction
were applied. Chemical shifts were referenced to the residual solvent peak of CDCIs (& =
7.26 ppm for 1H and & = 77.16 ppm for 13C).

Infrared (IR) Spectroscopy
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 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR
(Universal Attenuated Total Reflectance) accessory was utilized.

» Sample Preparation: A small amount of solid 6-methoxyquinoline was placed directly onto
the diamond crystal of the ATR accessory.[1] A consistent pressure was applied using the
built-in clamp to ensure good contact between the sample and the crystal.

o Data Acquisition:

[e]

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

o

Number of Scans: 16

[¢]

[e]

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
sample analysis and automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram was Fourier-transformed to produce the
infrared spectrum. The spectrum was analyzed for characteristic absorption bands
corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

¢ Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled
with a TRACE 1300 gas chromatograph was used for analysis.

o Sample Introduction: The sample was introduced via direct insertion probe. A small amount
of 6-methoxyquinoline was placed in a capillary tube and inserted into the ion source.

 lonization Method: Electron lonization (El) was employed.[2]
o Electron Energy: 70 eV[3]
o lon Source Temperature: 230 °C

e Mass Analysis:
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o Mass Range: m/z 40-400

o Scan Rate: 1000 amu/s

o Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion
peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the
molecular structure.[4]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between different spectroscopic techniques for structure elucidation.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15070951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis.
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Logical Flow of Spectroscopic Data in Structure Elucidation
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Caption: Logical Flow of Spectroscopic Data in Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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